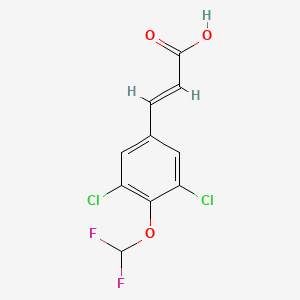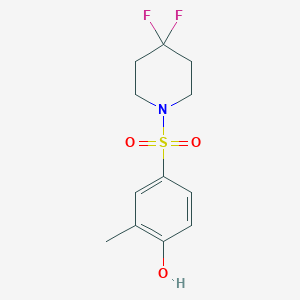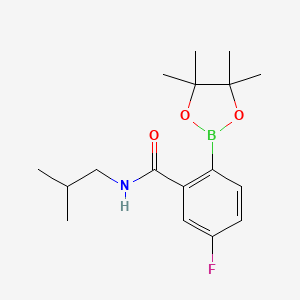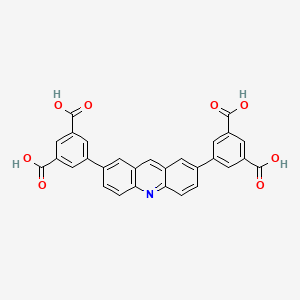
5,5'-(Acridine-2,7-diyl)diisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Acridine-2,7-diyl)diisophthalic acid: is a complex organic compound characterized by the presence of an acridine moiety linked to two isophthalic acid groups. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Acridine-2,7-diyl)diisophthalic acid typically involves the reaction of acridine derivatives with isophthalic acid under controlled conditions. One common method involves the use of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate as a precursor, which is then hydrolyzed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-(Acridine-2,7-diyl)diisophthalic acid are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-(Acridine-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure allows for the formation of various supramolecular assemblies and metal-organic frameworks .
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study molecular interactions, enzyme activity, and cellular processes .
Medicine: Its structural properties enable it to act as a carrier for therapeutic agents, enhancing their stability and bioavailability .
Industry: The compound is also used in various industrial applications, including the development of advanced materials, coatings, and catalysts. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mécanisme D'action
The mechanism of action of 5,5’-(Acridine-2,7-diyl)diisophthalic acid involves its ability to form stable complexes with other molecules. This property is attributed to the presence of multiple functional groups that can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions enable the compound to exert its effects by stabilizing specific molecular structures and facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid
- 5,5’-(Fluorene-2,7-diyl)diisophthalic acid
Comparison: Compared to these similar compounds, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is unique due to the presence of the acridine moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Formule moléculaire |
C29H17NO8 |
|---|---|
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
5-[7-(3,5-dicarboxyphenyl)acridin-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H17NO8/c31-26(32)20-7-16(8-21(12-20)27(33)34)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)30-24)17-9-22(28(35)36)13-23(10-17)29(37)38/h1-13H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
UZTHVQQHLXLLCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C4C=C(C=CC4=N2)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


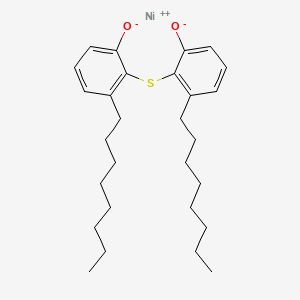
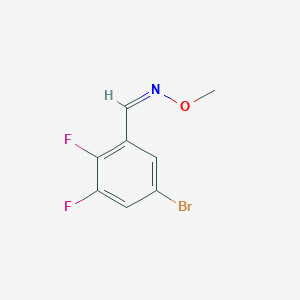
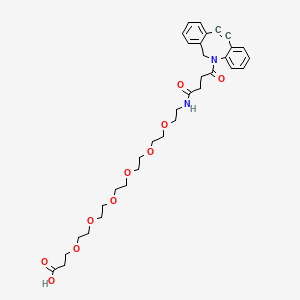
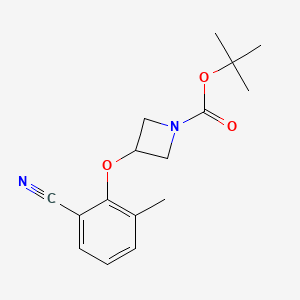

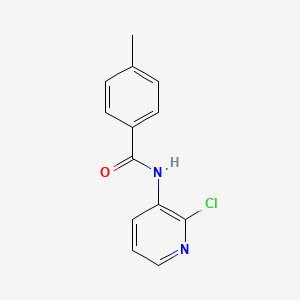
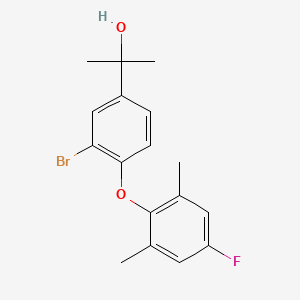


![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
